molecular formula C30H34OSi2 B14250023 1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane CAS No. 245656-38-6

1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane

Cat. No.: B14250023
CAS No.: 245656-38-6
M. Wt: 466.8 g/mol
InChI Key: JJCDKXMYQOYYDX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane is an organosilicon compound characterized by its unique structure, which includes two silicon atoms bonded to phenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane typically involves the reaction of dimethylchlorosilane with 4-methylbenzyl chloride in the presence of a catalyst such as platinum or palladium. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-120°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form silanol derivatives.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride to produce silane derivatives.

    Substitution: The phenyl and methylphenyl groups can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 50-70°C.

    Reduction: Lithium aluminum hydride; temperatures around 0-25°C.

    Substitution: Grignard reagents, organolithium compounds; temperatures around -78 to 25°C.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted siloxanes depending on the reagents used.

Scientific Research Applications

1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the area of cancer treatment.

    Industry: Utilized in the production of high-performance materials, such as silicone-based polymers and resins.

Mechanism of Action

The mechanism by which 1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-2,5-diphenyl-3,4-bis(p-methylphenyl)silole
  • 1,1-Dimethyl-2,3,4,5-tetra(p-methylphenyl)silole
  • 1,3-Dimethyl-1,3-diphenylurea

Uniqueness

1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane is unique due to its specific arrangement of phenyl and methylphenyl groups around the silicon atoms. This unique structure imparts specific chemical and physical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in materials science and organic synthesis.

Properties

CAS No.

245656-38-6

Molecular Formula

C30H34OSi2

Molecular Weight

466.8 g/mol

IUPAC Name

methyl-[methyl-[(4-methylphenyl)methyl]-phenylsilyl]oxy-[(4-methylphenyl)methyl]-phenylsilane

InChI

InChI=1S/C30H34OSi2/c1-25-15-19-27(20-16-25)23-32(3,29-11-7-5-8-12-29)31-33(4,30-13-9-6-10-14-30)24-28-21-17-26(2)18-22-28/h5-22H,23-24H2,1-4H3

InChI Key

JJCDKXMYQOYYDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C[Si](C)(C2=CC=CC=C2)O[Si](C)(CC3=CC=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

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